[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone [4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone JZP-361 is a potent and reversible inhibitor of human recombinant MAGL. JZP-361 retains H1 antagonistic affinity (pA2=6.81) but does not show cannabinoid receptor activity. JZP-361 represents a novel dual-acting pharmacological tool possessing both MAGL-inhibitory and antihistaminergic activities.
Brand Name: Vulcanchem
CAS No.: 1680193-80-9
VCID: VC0531508
InChI: InChI=1S/C22H20ClN5O/c23-18-5-6-19-17(12-18)4-3-16-2-1-9-25-21(16)20(19)15-7-10-27(11-8-15)22(29)28-14-24-13-26-28/h1-2,5-6,9,12-14H,3-4,7-8,10-11H2
SMILES: C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)N4C=NC=N4)C5=C1C=CC=N5
Molecular Formula: C22H20ClN5O
Molecular Weight: 405.9 g/mol

[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone

CAS No.: 1680193-80-9

Cat. No.: VC0531508

Molecular Formula: C22H20ClN5O

Molecular Weight: 405.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone - 1680193-80-9

Specification

Description JZP-361 is a potent and reversible inhibitor of human recombinant MAGL. JZP-361 retains H1 antagonistic affinity (pA2=6.81) but does not show cannabinoid receptor activity. JZP-361 represents a novel dual-acting pharmacological tool possessing both MAGL-inhibitory and antihistaminergic activities.
CAS No. 1680193-80-9
Molecular Formula C22H20ClN5O
Molecular Weight 405.9 g/mol
IUPAC Name [4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone
Standard InChI InChI=1S/C22H20ClN5O/c23-18-5-6-19-17(12-18)4-3-16-2-1-9-25-21(16)20(19)15-7-10-27(11-8-15)22(29)28-14-24-13-26-28/h1-2,5-6,9,12-14H,3-4,7-8,10-11H2
Standard InChI Key GAVZCGTYRWKKDV-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)N4C=NC=N4)C5=C1C=CC=N5
Canonical SMILES C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)N4C=NC=N4)C5=C1C=CC=N5
Appearance Solid powder

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